TCEP-d16 Hydrochloride: A Technical Guide for Researchers
TCEP-d16 Hydrochloride: A Technical Guide for Researchers
Tris(2-carboxyethyl)phosphine-d16 (TCEP-d16) hydrochloride is the deuterium-labeled form of TCEP hydrochloride, a potent, water-soluble, and odorless reducing agent.[1][2][3] Its stability and selective reactivity make it an invaluable tool in proteomics, biochemistry, and drug development. This guide provides an in-depth overview of TCEP-d16 hydrochloride, its applications, and relevant experimental considerations.
Core Properties and Structure
TCEP-d16 hydrochloride is a trialkylphosphine that effectively reduces disulfide bonds in aqueous solutions.[1][2] Unlike thiol-based reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol, TCEP is more stable, resistant to air oxidation, and does not interfere with certain labeling reactions, such as those involving maleimides.[4] The deuterated form, TCEP-d16 hydrochloride, is particularly useful as an internal standard in mass spectrometry-based applications due to its distinct isotopic signature.[1]
Chemical Structure:
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Unlabeled TCEP Hydrochloride: C₉H₁₅O₆P · HCl
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Deuterated TCEP-d16 Hydrochloride: P(CD₂CD₂COOD)₃ · DCl[3]
The core structure consists of a central phosphorus atom bonded to three propanoic acid groups.
Quantitative Data Summary
The physical and chemical properties of TCEP-d16 hydrochloride and its unlabeled counterpart are summarized below for easy comparison.
| Property | TCEP-d16 Hydrochloride | TCEP Hydrochloride (unlabeled) |
| Chemical Formula | P(CD₂CD₂COOD)₃ · DCl[3] | C₉H₁₅O₆P · HCl[5] |
| Molecular Weight | 302.75 g/mol [3] | 286.65 g/mol [4] |
| Labeled CAS Number | 1174025-33-2[3] | 51805-45-9[3][5] |
| Appearance | White powder/solid[6] | White powder |
| Purity | Typically ≥98%[3] | Varies by supplier |
| Solubility (in water) | Soluble[7] | 50 mg/mL |
| Storage Temperature | Room temperature, away from light and moisture[3] | 2-8°C, protect from moisture |
| Melting Point | Not specified | 175-177 °C |
Primary Use and Applications in Research
The primary function of TCEP-d16 hydrochloride is the rapid and quantitative reduction of disulfide bonds in proteins and peptides.[3][7] This characteristic is leveraged across various applications in research and drug development.
Proteomics and Mass Spectrometry
In proteomics workflows, the reduction of disulfide bonds is a critical step for protein denaturation and subsequent enzymatic digestion. TCEP is widely used for this purpose prior to analysis by mass spectrometry.[5]
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Advantages over DTT/β-mercaptoethanol: TCEP is more effective at lower concentrations, is stable in solution for longer periods, and does not require removal before certain downstream applications like immobilized metal affinity chromatography.[4]
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Simultaneous Reduction and Digestion: TCEP can be combined with proteases like trypsin to perform reduction and digestion in a single step, which can enhance protein sequence coverage in mass spectrometry experiments.[5]
Protein Chemistry and Bioconjugation
TCEP is the reducing agent of choice when working with cysteine-containing peptides and proteins that are to be labeled with maleimide-based reagents.[4]
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Selective Reduction: It selectively reduces disulfide bonds without reacting with the maleimide functionality, a common issue with thiol-based reducing agents.[4]
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Thiol Deprotection: It is also employed for the deprotection of thiols in various bioconjugation and peptide ligation strategies, including the Staudinger reaction.[8]
Nucleic Acid Chemistry
TCEP is utilized in the chemistry of DNA and gold nanoparticles (AuNPs), likely for reducing disulfide-modified oligonucleotides used in self-assembly processes.[1][2] It also serves as a deprotecting agent for thiolated DNA.[9]
Other Applications
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RNA Isolation: TCEP can be used during the tissue homogenization process for RNA isolation.[4]
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Analytical Chemistry: It has been used as a reductant for the determination of ascorbic acid and dehydroascorbic acid in biological samples.[5]
Experimental Protocols and Methodologies
While specific protocols are application-dependent, the following provides a general methodology for the use of TCEP in protein reduction.
General Protocol for Protein Disulfide Bond Reduction
This protocol outlines the basic steps for reducing disulfide bonds in a protein sample prior to downstream analysis, such as SDS-PAGE or mass spectrometry.
-
Preparation of TCEP Stock Solution:
-
Dissolve TCEP hydrochloride in water to a final concentration of 0.5 M.[4]
-
Adjust the pH to approximately 7.0 using sodium hydroxide or ammonium hydroxide. The solution will be acidic upon initial dissolution.[4]
-
Store the stock solution in aliquots at -20°C.[4] Note that TCEP is reportedly less stable in phosphate buffers.[4]
-
-
Reduction Reaction:
-
To a solution of the protein sample (e.g., in a denaturing buffer), add the TCEP stock solution to a final concentration of 5-20 mM. The optimal concentration may vary depending on the protein and the number of disulfide bonds.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
-
Downstream Processing:
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Following reduction, the sample can be directly used for applications like alkylation (e.g., with iodoacetamide) to prevent disulfide bond reformation, followed by enzymatic digestion for mass spectrometry.
-
For SDS-PAGE, the reduced sample can be mixed with loading buffer and loaded onto the gel.
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Visualizations
Experimental Workflow: Protein Reduction for Mass Spectrometry
The following diagram illustrates a typical workflow for preparing a protein sample for mass spectrometry analysis, highlighting the role of TCEP.
Caption: Workflow for protein sample preparation for mass spectrometry.
Logical Relationship: Advantages of TCEP
This diagram outlines the advantages of TCEP compared to traditional thiol-based reducing agents.
Caption: Key advantages of TCEP over thiol-based reducing agents.
References
- 1. TCEP-d16 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope.com [isotope.com]
- 4. TCEP - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 9. The Main Preparation Method Of Tris (2-Carboxyethyl) Phosphine Hydrochloride(TCEP-HCI) [yacooscience.com]
